N-(1-benzylpiperidin-4-yl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide
Description
N-(1-benzylpiperidin-4-yl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide is a synthetic compound featuring a hybrid structure combining a benzylpiperidine moiety, a hexanamide linker, and a substituted quinazolinone core. The compound’s design integrates morpholine and thioxoquinazolinone groups, which are common in kinase inhibitors and protease modulators .
Properties
Molecular Formula |
C30H39N5O3S |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C30H39N5O3S/c36-28(31-24-12-15-33(16-13-24)22-23-7-3-1-4-8-23)9-5-2-6-14-35-29(37)26-21-25(34-17-19-38-20-18-34)10-11-27(26)32-30(35)39/h1,3-4,7-8,10-11,21,24H,2,5-6,9,12-20,22H2,(H,31,36)(H,32,39) |
InChI Key |
ZPWIQZCZWIGCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S)CC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-(1-benzylpiperidin-4-yl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide is a complex organic compound that integrates a piperidine structure with a quinazoline derivative. Its unique molecular architecture suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 573.73 g/mol. The compound features several functional groups, including an amide bond and a thioxo group, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H39N5O3S |
| Molecular Weight | 573.73 g/mol |
| Structural Features | Piperidine, Morpholine, Quinazoline |
Preliminary studies indicate that this compound may function as an antagonist or modulator at specific neurochemical receptors. The presence of the piperidine and morpholine rings suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.
Biological Activities
- Anticancer Activity : Compounds with similar structural motifs have demonstrated activity against various cancer cell lines. For instance, quinazoline derivatives have been linked to inhibition of key signaling pathways in cancer cells, potentially leading to reduced proliferation and increased apoptosis .
- Neuropharmacological Effects : The piperidine structure is commonly associated with compounds that exhibit psychoactive properties. Research indicates that derivatives can modulate dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders .
- Antihypertensive Effects : Some quinazoline derivatives have shown promise as antihypertensive agents by acting as selective α1-adrenoceptor antagonists, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
A variety of studies have explored the biological activities of quinazoline derivatives:
- Study on Antihypertensive Activity : A series of 7-substituted quinazoline compounds were synthesized and tested in vivo for their antihypertensive effects using albino rats. The results indicated that these compounds exhibited moderate to significant activity, suggesting a similar potential for this compound .
- Anticancer Screening : In vitro screening of various quinazoline derivatives revealed several compounds with potent anticancer activity against A549 lung cancer cell lines, with IC50 values ranging from 0.009 to 0.026 µM for EGFR inhibition .
Scientific Research Applications
Neurological Disorders
Preliminary studies suggest that N-(1-benzylpiperidin-4-yl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide may function as an antagonist or modulator at specific neurotransmitter receptors. This activity could influence neurochemical pathways associated with conditions such as depression, anxiety, and schizophrenia.
Case Study: A study exploring similar compounds indicated that modifications in the piperidine structure can lead to enhanced affinity for dopamine receptors, which are critical in the treatment of schizophrenia and Parkinson's disease .
Cancer Treatment
The compound's structural similarities to known anti-cancer agents suggest potential efficacy against various cancer types. The quinazoline moiety is known for its role in inhibiting tumor growth by interfering with cellular signaling pathways.
Case Study: Research on quinazoline derivatives has demonstrated their ability to inhibit kinases involved in cancer progression, making them promising candidates for further development .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that integrate the piperidine and quinazoline frameworks. These methods are designed to maximize yield while minimizing by-products.
Synthesis Steps:
- Formation of the piperidine core.
- Introduction of the benzyl group.
- Construction of the quinazoline derivative.
- Final assembly through amide bond formation.
Comparison with Similar Compounds
Table 1: Comparative NMR Chemical Shifts (Hypothetical Data)
| Position | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| 39–44 | 7.2–7.8 | 7.0–7.5 | 7.3–7.9 |
| 29–36 | 2.5–3.1 | 2.8–3.3 | 2.4–3.0 |
Note: Data inferred from methodology in ; actual values require experimental validation.
Lumping Strategy for Functional Group Analysis
As per , compounds with shared functional groups (e.g., morpholine, piperidine) may exhibit similar physicochemical behaviors. The target compound’s benzylpiperidine group aligns with neuroactive agents, while the thioxoquinazolinone moiety is linked to anti-cancer activity in analogs like 2-thioquinazolines .
Bioactivity and Functional Comparison
Enzymatic Inhibition Potential
While direct bioactivity data for the target compound is unavailable, structurally similar quinazolinones (e.g., those in ) demonstrate kinase inhibition and anti-proliferative effects. For instance, morpholine-containing derivatives often target PI3K/AKT pathways, suggesting a plausible mechanism for the compound .
Solubility and Stability
The hexanamide linker may enhance solubility compared to shorter-chain analogs, as seen in PEGDA-based hydrogels (). However, the thioxo group could reduce metabolic stability, a common issue in sulfur-containing compounds .
Q & A
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized for scalability?
The compound is synthesized via multi-step reactions starting from anthranilic acid derivatives. Key steps include:
- Aryl demethylation using BBr₃ in dichloromethane (DCM) under inert atmosphere, requiring precise temperature control (0°C to room temperature) and 48-hour reaction monitoring via mass spectrometry .
- Purification via reverse-phase column chromatography and HPLC (ACN/H₂O gradient), yielding 23% over two steps . Optimization strategies :
- Replace batch purification with continuous flow chromatography for scalability.
- Use Design of Experiments (DoE) to optimize stoichiometric ratios and minimize side products .
Q. Which analytical methods are validated for assessing purity and structural integrity?
- Structural confirmation : High-resolution mass spectrometry (HRMS, ESI) with <5 ppm mass accuracy and ¹H/¹³C NMR (400 MHz in CDCl₃/MeOD) to verify proton environments and stereochemistry .
- Purity assessment : Reverse-phase HPLC (e.g., 96.26% purity, tR = 14.192 min) .
- Validation parameters : Include linearity (R² >0.99), LOD/LOQ determination, and spike-recovery experiments per ICH guidelines .
Q. How can researchers assess solubility and stability under physiological conditions?
- Solubility : Use shake-flask method with buffers (e.g., ammonium acetate, pH 6.5 ) and measure via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. For hydrolytic stability, test in simulated gastric/intestinal fluids .
Advanced Research Questions
Q. How should discrepancies between computational docking predictions (e.g., HDAC8 inhibition) and experimental IC₅₀ values be addressed?
Discrepancies may arise from force field inaccuracies or solvation effects. Methodological resolution :
- Perform molecular dynamics simulations (≥100 ns) to assess binding mode stability.
- Validate docking poses with X-ray crystallography (if feasible) or competitive binding assays (fluorescence polarization) under varied pH/ionic strength .
- Cross-validate using surface plasmon resonance (SPR) for kinetic parameter comparison .
Q. What framework is recommended for establishing structure-activity relationships (SAR) of derivatives targeting enzyme inhibition?
- Factorial design : Systematically vary substituents at quinazolinone (e.g., morpholine) and benzylpiperidine moieties via parallel synthesis (e.g., 20 derivatives).
- Assay parameters : Measure IC₅₀ (enzyme inhibition) and cellular permeability (PAMPA assay).
- Multivariate analysis : Use Principal Component Analysis (PCA) to correlate structural descriptors (logP, H-bond donors) with bioactivity .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Controlled experimentation : Test solubility in tiered solvent systems (e.g., DMSO, PBS, simulated biological fluids) with standardized agitation (e.g., 24 hours, 37°C).
- Data normalization : Apply Abraham solvation parameters to model solubility trends and identify outlier solvents .
Q. How can researchers validate enzyme target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment.
- Knockdown/knockout controls : Use CRISPR/Cas9 to silence the putative target and assess loss of compound activity .
Methodological Notes
- Synthesis : Prioritize inert conditions and real-time monitoring (e.g., MALDI-TOF) to avoid side reactions .
- Data analysis : Link findings to theoretical frameworks (e.g., HDAC inhibition kinetics) to guide hypothesis refinement .
- Ethical compliance : Adhere to guidelines for in vitro studies; avoid unapproved in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
